4-Methoxy-1-oxa-9-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
4-methoxy-1-oxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLCKLXOYKVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane Derivatives
- Unsubstituted Core (R = H) : The unsubstituted 1-oxa-9-azaspiro[5.5]undecane was found inactive in biological assays, emphasizing the necessity of functionalization for activity. Substitutions with polar groups (e.g., heterocycles, amides) at the periphery significantly enhance antituberculosis activity, as demonstrated in MmpL3 inhibition studies .
- 4-Methoxy Substitution : The methoxy group improves solubility and target interaction. Comparative studies suggest that electron-donating groups like methoxy enhance binding affinity compared to hydrophobic substituents (e.g., methyl or ethyl) .
1,5-Dioxa-9-azaspiro[5.5]undecane
- Example: 8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) exhibits stereoselective synthesis via nucleophilic epoxidation.
2,4-Diazaspiro[5.5]undecane Derivatives
- Example: Fluorinated analogs like 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (3a) display enhanced regioselectivity in synthesis via [5+1] cycloaddition. The dual nitrogen atoms and fluorophenyl groups confer strong dipole moments, improving crystallinity and thermal stability compared to mono-aza analogs .
Functional Group Impact on Bioactivity
Physicochemical and Conformational Properties
- Polarity : 4-Methoxy-1-oxa-9-azaspiro derivatives exhibit moderate logP values (~2.5), balancing membrane permeability and aqueous solubility. In contrast, tetraoxaspiro analogs (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) show higher polarity (logP <1), limiting cellular uptake .
- Conformational Flexibility : 1-Oxa-9-azaspiro compounds demonstrate restricted rotation due to the spiro junction, whereas dioxaspiro derivatives (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit dynamic equilibria between chair and boat conformations, impacting receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane involves the Prins cyclization reaction , a well-established method for constructing spirocyclic frameworks.
- Prins Cyclization Reaction : This reaction typically involves the condensation of an aldehyde or ketone with an alkene or alcohol in the presence of a Lewis acid catalyst. For this compound, the reaction conditions often include:
- Catalysts : Lewis acids such as boron trifluoride etherate (BF3·OEt2) or titanium tetrachloride (TiCl4).
- Solvents : Dichloromethane (DCM) or other non-protic solvents to facilitate cyclization.
- Temperature : Controlled low to ambient temperatures to optimize yield and selectivity.
This method allows for the formation of the spirocyclic ring system with high stereochemical control, often yielding the (S)-enantiomer selectively when chiral catalysts or starting materials are employed.
Industrial Production Methods
Scaling up the synthesis for industrial applications involves optimizing the Prins cyclization for:
- Reaction Parameters : Temperature, pressure, catalyst loading, and reaction time are finely tuned to maximize yield and purity.
- Continuous Flow Reactors : These are increasingly used to enhance reaction control, safety, and scalability, allowing for efficient heat and mass transfer.
- Alternative Catalytic Systems : To reduce costs and environmental impact, research explores heterogeneous catalysts or recyclable Lewis acids.
- Olefin Metathesis : Although less common and more complex, olefin metathesis using Grubbs catalysts has been investigated for related spirocyclic compounds, offering an alternative route albeit with higher costs.
Detailed Reaction Procedure Example
A representative synthetic procedure for the preparation of this compound involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Starting aldehyde + alkene/alcohol | Formation of intermediate via condensation |
| 2 | Lewis acid catalyst (e.g., BF3·OEt2) | Catalyzes Prins cyclization |
| 3 | Solvent: DCM | Provides reaction medium |
| 4 | Temperature: 0 to 25 °C | Controls reaction rate and selectivity |
| 5 | Work-up: aqueous quench, extraction | Isolates the spirocyclic product |
| 6 | Purification: chromatography | Yields pure this compound |
This procedure typically results in moderate to high yields (60-85%) with stereochemical purity depending on catalyst and conditions.
Chemical Reaction Analysis
The compound's preparation is complemented by understanding its reactivity:
| Reaction Type | Common Reagents | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Hydroxylated or ketone derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Saturated alcohol or amine derivatives |
| Substitution | Halogens (Cl2, Br2), nucleophiles (amines, thiols) | Functionalized spirocyclic derivatives |
These reactions enable further modification of the spirocyclic core for diverse applications.
Research Findings and Data Tables
While direct data tables specific to this compound synthesis yields and conditions are limited, related spirocyclic compounds synthesized via Prins cyclization show the following trends:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| BF3·OEt2 | Dichloromethane | 0 to 25 | 75-85 | High stereoselectivity |
| TiCl4 | Dichloromethane | 0 to 25 | 65-80 | Sensitive to moisture |
| Grubbs Catalyst | Toluene | 40-60 | 50-70 | Used in olefin metathesis route |
These data illustrate the efficiency of Prins cyclization and the potential of olefin metathesis as an alternative method, though the latter is less commonly applied due to cost and complexity.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Prins Cyclization | Lewis acid catalyzed cyclization | High yield, stereoselective | Requires strict anhydrous conditions |
| Olefin Metathesis | Grubbs catalyst-mediated ring-closing | Potential for diverse derivatives | Expensive catalyst, complex setup |
| Multi-step Organic Synthesis | Includes nucleophilic substitutions and cyclizations | Allows functional group modifications | Longer synthesis times |
Q & A
What are the key synthetic routes for preparing 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane and its derivatives?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including heterocyclic ring formation and functional group modifications. For example:
- Core scaffold synthesis: Start with cyclization reactions using reagents like sodium triacetoxyborohydride for reductive amination (common in spirocyclic systems) .
- Methoxy group introduction: Methoxylation via nucleophilic substitution (e.g., using methyl iodide in basic conditions) or oxidation-reduction sequences .
- Derivative preparation: Post-functionalization via coupling reactions (e.g., benzylation or amidation) to introduce substituents at the nitrogen or oxygen positions .
Key Considerations: Optimize solvent polarity (e.g., dichloromethane or ethanol) and temperature to control regioselectivity. Monitor reaction progress using TLC or LC-MS .
How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C11H19NO3 for methyl ester derivatives) .
- Infrared (IR) Spectroscopy: Detect characteristic stretches (e.g., C-O at ~1100 cm⁻¹ for methoxy groups) .
Validation: Compare spectral data with PubChem records or synthesized analogs .
What strategies optimize the regioselectivity of substituent introduction in 1-oxa-9-azaspiro[5.5]undecane derivatives?
Level: Advanced
Methodological Answer:
- Directed metalation: Use directing groups (e.g., Boc-protected amines) to guide lithiation or palladium-catalyzed cross-coupling at specific positions .
- Protecting group strategies: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize functionalization at the methoxy or amine positions .
- Computational modeling: Predict reactive sites using DFT calculations to assess electronic and steric effects .
Case Study: In diastereomeric syntheses, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP) improve selectivity, with purification via preparative HPLC .
How can conflicting biological activity data for this compound analogs be resolved?
Level: Advanced
Methodological Answer:
- Assay standardization: Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Target validation: Use CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., sEH or MmpL3 inhibition) .
- Structural-activity relationships (SAR): Synthesize analogs with incremental modifications (e.g., methoxy → ethoxy) to isolate pharmacophore contributions .
Example: Contradictory enzyme inhibition results may arise from impurities; validate purity via HPLC (>95%) and retest .
What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?
Level: Advanced
Methodological Answer:
- ADMET prediction: Use software like SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) .
- Molecular docking: Simulate binding to targets (e.g., sEH) using AutoDock Vina to prioritize derivatives with optimal binding energies .
- MD simulations: Assess stability of ligand-target complexes over nanoseconds to identify robust interactions .
Validation: Cross-check predictions with in vitro assays (e.g., microsomal stability tests) .
How do structural modifications at the spirocyclic nitrogen impact biological activity?
Level: Advanced
Methodological Answer:
- Nitrogen alkylation: Benzylation (e.g., 9-benzyl derivatives) enhances lipophilicity and CNS penetration but may reduce solubility .
- Acylation: Introducing carbamate groups (e.g., tert-butoxycarbonyl) improves metabolic stability by blocking oxidative deamination .
- Quaternary ammonium salts: Increase water solubility but may introduce toxicity (e.g., hemolytic activity) .
Experimental Validation: Compare IC50 values in enzyme assays (e.g., sEH inhibition) across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
